methyl N-[4-({3-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate
Overview
Description
Methyl N-[4-({3-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate is a complex organic compound that features a combination of several functional groups, including a benzodioxin ring, a piperidine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-({3-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate typically involves multiple steps:
Formation of the Benzodioxin Ring: The initial step involves the synthesis of 2,3-dihydro-1,4-benzodioxin-6-amine from catechol and ethylene glycol under acidic conditions.
Sulfonamide Formation: The benzodioxin derivative is then reacted with benzenesulfonyl chloride in the presence of a base such as sodium carbonate to form the sulfonamide intermediate.
Piperidine Substitution: The sulfonamide intermediate is further reacted with piperidine and a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to introduce the piperidine ring.
Carbamate Formation: Finally, the compound is treated with methyl chloroformate to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate and sulfonamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl N-[4-({3-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and enzyme inhibitor.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential therapeutic applications in diseases like Alzheimer’s.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a building block in the development of new materials.
Mechanism of Action
The mechanism of action of methyl N-[4-({3-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide: Similar structure with a bromine atom instead of the carbamate group.
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone: Contains a ketone group instead of the carbamate and piperidine groups.
Uniqueness
Methyl N-[4-({3-[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple enzymes and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry.
Properties
IUPAC Name |
methyl N-[4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)piperidin-1-yl]sulfonylphenyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O7S/c1-30-22(27)24-16-4-7-18(8-5-16)33(28,29)25-10-2-3-15(14-25)21(26)23-17-6-9-19-20(13-17)32-12-11-31-19/h4-9,13,15H,2-3,10-12,14H2,1H3,(H,23,26)(H,24,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQZIJQWNAKCAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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